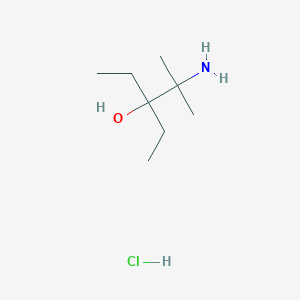
(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thioacetate derivatives and is widely used in the synthesis of various organic molecules.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Crystal Structure Analysis : A study on a related compound, methyl 1-(4-chlorophenyl)-5-oxo-3β-(2-thienyl)-2a-pyrrolidine-acetate, revealed its crystal structure, including the planarity of its chlorophenyl ring, thiophene ring, and acetate side chain. The pyrrolidine ring exhibits a conformation between an envelope and a half-chair, stabilized by van der Waals forces (Sivakumar et al., 1995).
Synthesis and Reactivity
Synthesis of Bicyclic Compounds : The synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, involved cyclization reactions and structural characterization using NMR, FT-IR, MS, and HRMS techniques. This synthesis demonstrated the chemical versatility of similar compounds (Nural et al., 2018).
Isomer Synthesis : An isomer of clopidogrel, closely related to (E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate, was synthesized from 2-chlorophenylglycine methyl ester, demonstrating the compound's potential for creating pharmacologically relevant isomers (Wei-hui, 2010).
Chemical Analysis and Molecular Docking
Density Functional Theory (DFT) Studies : DFT and quantum chemical investigations of similar compounds, such as {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, explored their electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, contributing to a deeper understanding of their chemical behavior (Bouklah et al., 2012).
Antimicrobial and Antitumor Activities : Some nitrogen heterocycles demonstrated significant antioxidant and antitumor activities, suggesting potential biomedical applications for compounds like this compound (El-Moneim et al., 2011).
Molecular Docking for Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives, closely related to the compound of interest, underwent molecular docking studies to assess their potential antithrombin activity, highlighting the relevance of such compounds in designing new therapeutic agents (Ayan et al., 2013).
Antimicrobial and Antioxidant Agents Synthesis : Focus on the synthesis and reactions of pyridine carbonitrile derivatives, similar to this compound, led to the development of compounds with promising antimicrobial and antioxidant activity, showcasing their potential in pharmacological applications (H et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-21-16(20)11-22-13-8-9-18(10-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBRAQPDFFPGX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)
![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)
![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)



![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)


